molecular formula C16H11ClN6O B2868847 1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892759-92-1

1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2868847
CAS RN: 892759-92-1
M. Wt: 338.76
InChI Key: MHNADZZVBRPHOX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine and related compounds have been synthesized for antimicrobial purposes. Research by Bektaş et al. (2007) demonstrates the synthesis of novel 1,2,4-triazole derivatives with good to moderate antimicrobial activities against various microorganisms. This includes compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing the potential of such chemical structures in combating microbial resistance (Bektaş et al., 2007).

Photoinduced Molecular Rearrangements

The chemical framework of 1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo photoinduced molecular rearrangements. Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, revealing that irradiation in the presence of nitrogen nucleophiles can lead to the formation of 1,2,4-triazoles, highlighting the utility of such structures in synthesizing new compounds through photochemical reactions (Buscemi et al., 1996).

Ring Fission and C-C Bond Cleavage Reactions

Exploratory studies into the reactivity of 1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine related compounds show interesting ring fission and C-C bond cleavage reactions. Jäger et al. (2002) detailed reactions leading to tertiary amine formation and subsequent ring fission under specific conditions, providing insights into the chemical behavior and potential applications of these compounds in synthesizing more complex molecules (Jäger et al., 2002).

Antimicrobial Evaluation of Mannich Bases

Further antimicrobial evaluation of Mannich bases incorporating the 1,3,4-oxadiazole ring system, similar to the core structure of the compound , has been performed. JagadeeshPrasad et al. (2015) synthesized a series of compounds to test against various microorganisms, showcasing the antimicrobial potential of these chemical structures (JagadeeshPrasad et al., 2015).

Synthesis of Heterocyclic Fused Rings

Research into the synthesis of heterocyclic fused rings based on 1,3,4-oxadiazole derivatives, akin to the compound of interest, has been conducted by Abbas et al. (2017). This work involved synthesizing new heterocyclic compounds, including triazolo and oxadiazole rings, highlighting the synthetic versatility and potential applications of these compounds in developing new materials or drugs (Abbas et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNADZZVBRPHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

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